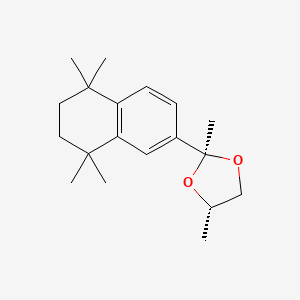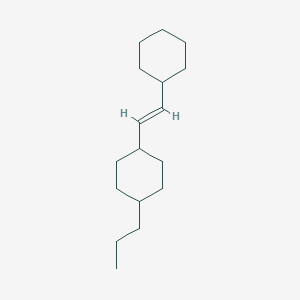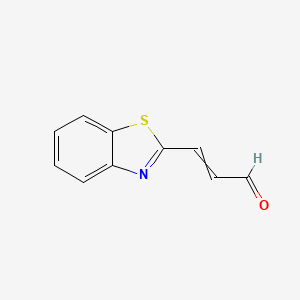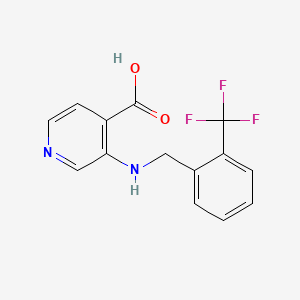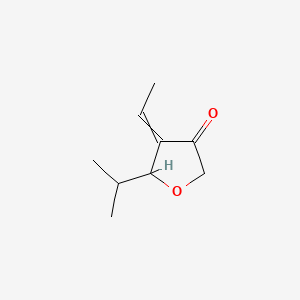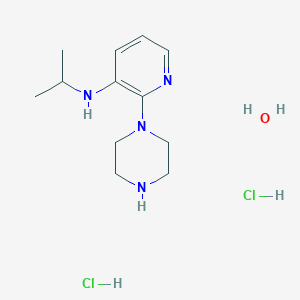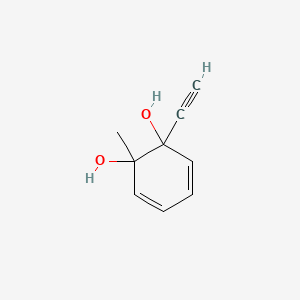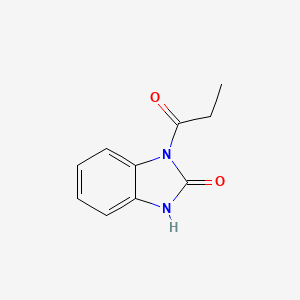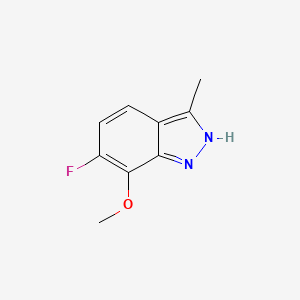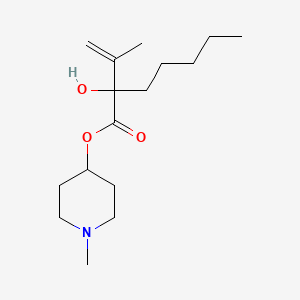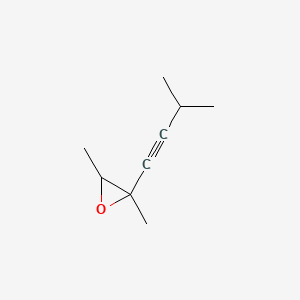
Exendin-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Exenatide acetate is a synthetic peptide used primarily in the treatment of type 2 diabetes mellitus. It is a glucagon-like peptide-1 (GLP-1) receptor agonist that mimics the action of the endogenous incretin hormone GLP-1. This compound helps to regulate blood glucose levels by enhancing insulin secretion, inhibiting glucagon release, and slowing gastric emptying .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Exenatide acetate is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis starts with the attachment of the first amino acid to a solid support, followed by the stepwise addition of subsequent amino acids. Each amino acid is protected by a temporary protecting group, which is removed before the next amino acid is added. The final peptide is cleaved from the resin and purified .
Industrial Production Methods
In industrial settings, exenatide acetate is produced using large-scale SPPS. The process involves automated peptide synthesizers that can handle multiple peptide chains simultaneously. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Exenatide acetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of sulfoxides.
Reduction: Disulfide bonds within the peptide can be reduced to thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives with specific protecting groups.
Major Products Formed
Oxidation: Formation of methionine sulfoxide.
Reduction: Formation of free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Exenatide acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating glucose metabolism and its effects on pancreatic beta cells.
Medicine: Widely used in the treatment of type 2 diabetes mellitus to improve glycemic control.
Industry: Employed in the development of long-acting drug delivery systems, such as microspheres and hydrogels .
Wirkmechanismus
Exenatide acetate exerts its effects by activating the GLP-1 receptor, which is a G-protein-coupled receptor. Upon binding to the receptor, exenatide acetate enhances insulin secretion from pancreatic beta cells in a glucose-dependent manner. It also inhibits glucagon release from alpha cells, slows gastric emptying, and promotes satiety. These actions collectively help to lower blood glucose levels and improve glycemic control .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Liraglutide: Another GLP-1 receptor agonist used in the treatment of type 2 diabetes mellitus.
Dulaglutide: A long-acting GLP-1 receptor agonist with similar therapeutic effects.
Semaglutide: A GLP-1 receptor agonist with a longer half-life, allowing for once-weekly dosing
Uniqueness
Exenatide acetate is unique in its amino acid sequence and structure, which allows it to bind to the GLP-1 receptor with high affinity. It has a relatively short half-life compared to some other GLP-1 receptor agonists, necessitating twice-daily dosing. its efficacy in improving glycemic control and promoting weight loss makes it a valuable therapeutic option for patients with type 2 diabetes mellitus .
Eigenschaften
Molekularformel |
C186H286N50O62S |
|---|---|
Molekulargewicht |
4247 g/mol |
IUPAC-Name |
acetic acid;(4S)-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,5S,6S)-5-[2-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[(2S)-2-[(2S)-2-[2-[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]pyrrolidin-2-yl]-2-oxoacetyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]hydrazinyl]-6-methyl-3,4-dioxo-1-phenyloctan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[2-[(2S)-1-[[(4S)-4-amino-5-(1H-imidazol-5-yl)-2,3-dioxopentyl]amino]-4-carboxy-1-oxobutan-2-yl]hydrazinyl]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C184H282N50O60S.C2H4O2/c1-16-94(10)147(229-228-115(52-58-144(257)258)168(279)216-121(73-101-77-195-105-39-24-23-38-103(101)105)172(283)214-117(68-90(2)3)169(280)204-107(41-26-28-61-186)162(273)217-122(75-135(189)244)158(269)198-80-136(245)196-83-139(248)231-63-31-45-131(231)178(289)222-127(87-238)177(288)220-125(85-236)159(270)199-81-137(246)202-96(12)182(293)233-65-32-46-132(233)183(294)232-64-30-43-129(232)152(263)153(264)130-44-33-66-234(130)230-124(84-235)155(190)266)154(265)151(262)116(71-99-34-19-17-20-35-99)212-170(281)118(69-91(4)5)213-163(274)108(42-29-62-194-184(191)192)211-179(290)146(93(8)9)225-156(267)95(11)203-160(271)110(48-54-140(249)250)207-165(276)111(49-55-141(251)252)208-166(277)112(50-56-142(253)254)209-167(278)113(59-67-295-15)210-164(275)109(47-53-134(188)243)206-161(272)106(40-25-27-60-185)205-175(286)126(86-237)221-171(282)119(70-92(6)7)215-173(284)123(76-145(259)260)218-176(287)128(88-239)223-181(292)149(98(14)241)226-174(285)120(72-100-36-21-18-22-37-100)219-180(291)148(97(13)240)224-138(247)82-201-227-114(51-57-143(255)256)157(268)197-79-133(242)150(261)104(187)74-102-78-193-89-200-102;1-2(3)4/h17-24,34-39,77-78,89-98,104,106-132,146-149,195,201,227-230,235-241H,16,25-33,40-76,79-88,185-187H2,1-15H3,(H2,188,243)(H2,189,244)(H2,190,266)(H,193,200)(H,196,245)(H,197,268)(H,198,269)(H,199,270)(H,202,246)(H,203,271)(H,204,280)(H,205,286)(H,206,272)(H,207,276)(H,208,277)(H,209,278)(H,210,275)(H,211,290)(H,212,281)(H,213,274)(H,214,283)(H,215,284)(H,216,279)(H,217,273)(H,218,287)(H,219,291)(H,220,288)(H,221,282)(H,222,289)(H,223,292)(H,224,247)(H,225,267)(H,226,285)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H4,191,192,194);1H3,(H,3,4)/t94-,95+,96+,97+,98+,104-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,146-,147-,148-,149-;/m0./s1 |
InChI-Schlüssel |
LZPSUOCMCYSLCB-KIRTWGQPSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNN[C@@H](CCC(=O)O)C(=O)NCC(=O)C(=O)[C@H](CC3=CN=CN3)N)NN[C@@H](CCC(=O)O)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N6CCC[C@H]6C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@H](C)C(=O)N7CCC[C@H]7C(=O)N8CCC[C@H]8C(=O)C(=O)[C@@H]9CCCN9N[C@@H](CO)C(=O)N.CC(=O)O |
Kanonische SMILES |
CCC(C)C(C(=O)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)CNNC(CCC(=O)O)C(=O)NCC(=O)C(=O)C(CC3=CN=CN3)N)NNC(CCC(=O)O)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N6CCCC6C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)C(=O)C9CCCN9NC(CO)C(=O)N.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



